molecular formula C4H10N2O B091136 N-(2-Aminoethyl)acetamide CAS No. 1001-53-2

N-(2-Aminoethyl)acetamide

Cat. No.: B091136
CAS No.: 1001-53-2
M. Wt: 102.14 g/mol
InChI Key: DAKZISABEDGGSV-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acetamide: is an organic compound with the molecular formula C4H10N2O N-Acetylethylenediamine . This compound is an important organic building block used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

N-(2-Aminoethyl)acetamide, also known as N-Acetylethylenediamine, is an organic building block It’s known to be used in the preparation of mixed two-component monolayers on glassy carbon .

Mode of Action

It’s known that it can be used in the synthesis of lysidine , suggesting it may interact with biochemical processes involving these compounds.

Biochemical Pathways

Its role in the synthesis of lysidine suggests it may be involved in pathways related to this compound.

Result of Action

Its use in the synthesis of lysidine suggests it may have effects related to this compound.

Action Environment

It’s known that the compound is a solid or liquid that is colorless to yellow or white , suggesting that its physical state may be influenced by environmental conditions such as temperature.

Biochemical Analysis

Biochemical Properties

N-(2-Aminoethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of mixed two-component monolayers on glassy carbon . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to reduce the potential barrier in the phase-transition process from an intermediate yellow phase to a final black phase in the formation of α-FAPbI3 perovskite .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)acetamide is typically synthesized through the acylation of ethylenediamine with acetic anhydride. The reaction is carried out in an acylation reactor where ethylenediamine is diluted with ice water to a concentration of about 20%. Industrial acetic anhydride is then slowly added while maintaining the reaction temperature between 20-25°C. Once the reaction reaches completion, the mixture is neutralized with 30% sodium hydroxide solution to a pH of 6.5-7, yielding the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to obtain the desired technical grade .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Aminoethyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or other amines under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)acetamide is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .

Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals, polymers, and coatings. It is also utilized in the manufacture of photodetectors and other electronic devices due to its ability to form stable and high-quality films .

Comparison with Similar Compounds

  • N-Acetylethanolamine
  • N,N-Dimethylethylenediamine
  • N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
  • 4-(2-Aminoethyl)aniline
  • 2-Amino-4′-methoxyacetophenone hydrochloride

Comparison: N-(2-Aminoethyl)acetamide is unique due to its specific structure that allows it to form stable films and its versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in the synthesis of high-quality perovskite films and its applications in photodetectors .

Properties

IUPAC Name

N-(2-aminoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZISABEDGGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40142938
Record name N-(2-Aminoethyl)acetamide
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-53-2
Record name N-(2-Aminoethyl)acetamide
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Record name 1001-53-2
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Record name N-(2-Aminoethyl)acetamide
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Record name N-(2-Aminoethyl)acetamide
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Record name N-(2-AMINOETHYL)ACETAMIDE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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